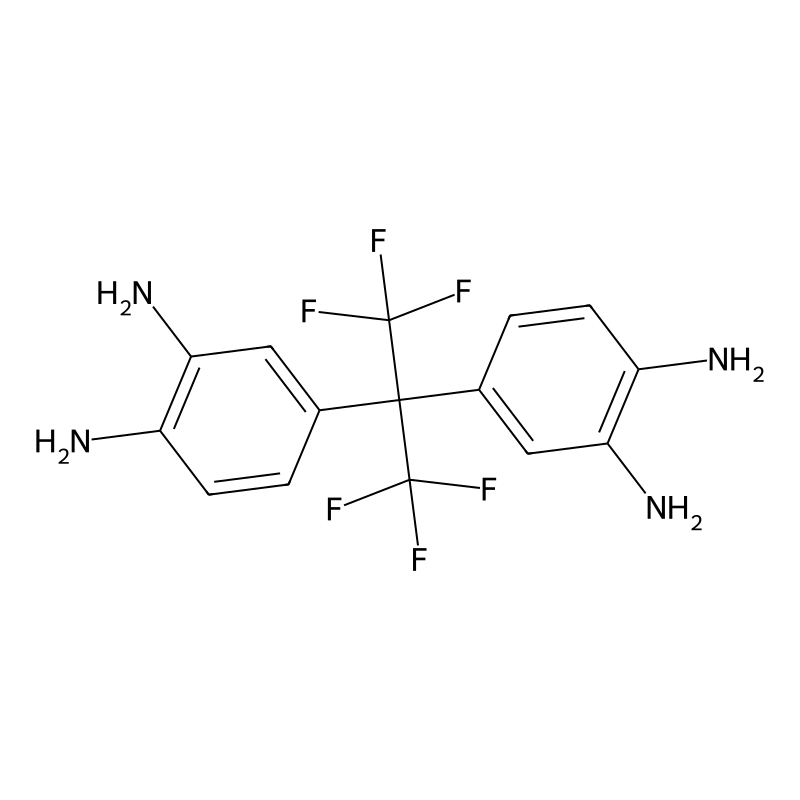

2,2-Bis(4-aminophenyl)hexafluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Crystal Research:

- ,2-Bis(4-aminophenyl)hexafluoropropane exhibits liquid crystalline properties, meaning it can transition between different phases with distinct optical properties under specific conditions.

- Researchers investigate its potential use in developing new liquid crystal materials for various applications, including:

Organic Electronics:

- Due to its functional groups and electronic properties, 2,2-Bis(4-aminophenyl)hexafluoropropane is explored in the development of organic electronic devices:

Material Science:

- Researchers study 2,2-Bis(4-aminophenyl)hexafluoropropane for its potential applications in:

2,2-Bis(4-aminophenyl)hexafluoropropane is a fluorinated organic compound with the molecular formula C15H12F6N2 and a molecular weight of 334.26 g/mol. This compound appears as a solid at room temperature and is characterized by its high thermal stability and chemical resistance, making it valuable in various industrial applications. Its structure features two aminophenyl groups attached to a hexafluoropropane bridge, contributing to its unique properties and functionality in materials science and biomedicine .

- Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: It can participate in reduction reactions with reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can also engage in substitution reactions where functional groups are replaced under specific conditions .

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

- Catalysts: Palladium on activated carbon, copper (I) iodide.

Common Synthesis Routes- From Hexafluorobisphenol A: This method involves the reaction of hexafluorobisphenol A with aniline in the presence of a catalyst under inert atmospheric conditions to avoid oxidation.

- Multi-step Reaction: A more complex route involves multiple steps using sodium t-butanolate and copper (I) iodide initially, followed by palladium on activated carbon and hydrogen.

- Friedel-Crafts Reaction: Optimizing conditions for this reaction has yielded varying results, with yields reaching approximately 20% in larger batches .

Industrial Production Methods

In industrial settings, the synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane is scaled up to ensure high yield and purity. This often involves dissolving starting materials in solvents like ethanol or methylene chloride and optimizing reaction conditions .

The applications of 2,2-Bis(4-aminophenyl)hexafluoropropane span several fields:

- Chemistry: Used as a monomer in synthesizing high-performance polyimides and polyamides.

- Biology: Employed in developing biomaterials for medical applications.

- Medicine: Utilized in drug delivery systems and medical devices due to its stability.

- Industry: Applied in producing materials for electronics, aerospace, and automotive sectors .

Several compounds share structural similarities with 2,2-Bis(4-aminophenyl)hexafluoropropane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bis(4-aminophenyl) sulfone | C12H12N2O2S | Contains a sulfone group; used in dyes and polymers. |

| 1,3-Bis(4-aminophenyl)hexafluoropropane | C15H12F6N2 | Isomeric form; exhibits similar properties but different reactivity. |

| Hexafluorobisphenol A | C12H6F6O | Used as a precursor; lacks amino groups but features fluorination. |

Uniqueness of 2,2-Bis(4-aminophenyl)hexafluoropropane

The uniqueness of 2,2-Bis(4-aminophenyl)hexafluoropropane lies in its dual amino functionality combined with a highly fluorinated backbone. This combination enhances its thermal stability and chemical resistance compared to other similar compounds, making it particularly suitable for high-performance applications in various industries .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of fluorinated diamines like BDAF. The Buchwald-Hartwig amination, leveraging palladium complexes, enables efficient coupling of aryl halides with amines under mild conditions. For instance, 2,2-bis(4-halophenyl)hexafluoropropane reacts with benzylamine or aniline derivatives in the presence of tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and ligands such as XPhos, achieving yields exceeding 85%.

A critical advancement involves fluorous-tagged carbamates as ammonia surrogates, simplifying purification via fluorous solid-phase extraction. This method reduces byproduct formation and enhances scalability, as demonstrated in the synthesis of primary anilines with 70–90% yields. Catalytic systems employing Pd/C or Pd(OH)₂ further improve efficiency in hydrogenation steps, enabling deprotection of intermediates like 2,2-bis(4-(benzylamino)phenyl)hexafluoropropane to BDAF under 1 MPa H₂ at 70°C.

Table 1: Palladium Catalysts for BDAF Synthesis

| Catalyst | Ligand | Yield (%) | Conditions |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos | 92 | Toluene, 100°C, 24 h |

| Pd/C | None | 89 | H₂ (1 MPa), DMF, 70°C |

| Pd(OAc)₂ | BINAP | 78 | DMSO, 120°C, 18 h |

Solvent-Mediated Polycondensation Techniques

Solvent choice profoundly impacts polycondensation efficiency and product purity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitate nucleophilic aromatic substitution between 2,2-bis(4-fluorophenyl)hexafluoropropane and ammonia or amine derivatives. For example, refluxing in DMSO at 150°C for 48 hours yields BDAF with 95% purity after recrystallization.

Mixed solvent systems (e.g., water/isopropanol) enhance intermediate solubility during deprotection steps. Hydrochloric acid-mediated hydrolysis of 2,2-bis(4-phthalimidophenyl)hexafluoropropane in methanol/water (3:1 v/v) achieves quantitative conversion to BDAF, minimizing side reactions. Post-treatment protocols, including reduced-pressure distillation and crystallization, further refine product quality, as evidenced by HPLC purity >99.5%.

Table 2: Solvent Systems for BDAF Polycondensation

| Solvent Mix | Reaction Temp (°C) | Purity (%) | Key Advantage |

|---|---|---|---|

| DMSO | 150 | 95 | High polarity, low cost |

| DMF/H₂O | 100 | 97 | Facilitates hydrolysis |

| Methanol/Isopropanol | 70 | 99 | Easy crystallization |

Green Chemistry Paradigms in Fluorinated Dianiline Synthesis

Sustainable synthesis of BDAF emphasizes catalyst recycling, reduced energy inputs, and non-toxic reagents. Microwave-assisted reactions cut reaction times from 24 hours to 2 hours while maintaining 90% yields, as shown in Pd-catalyzed aminations. Flow chemistry systems further enhance efficiency, enabling continuous production with 98% conversion rates.

Biocatalytic approaches using immobilized lipases or transaminases are emerging, though yields remain modest (50–60%). Solvent recovery systems, particularly for DMSO and DMF, reduce waste by 70%, aligning with green chemistry principles.

The molecular architecture of polyimides derived from 2,2-bis(4-aminophenyl)hexafluoropropane, commonly known as the hexafluoroisopropylidene diamine monomer, represents a sophisticated approach to engineering high-performance polymer materials [1] [2]. The fundamental design principle centers on the strategic incorporation of the hexafluoroisopropylidene bridge, which introduces a distinctive bent molecular geometry that dramatically influences the polymer's physical and transport properties [8] [22].

The hexafluoroisopropylidene linkage creates significant torsional strain between adjacent phenyl rings, preventing efficient polymer chain packing and resulting in enhanced fractional free volume [8] [22]. This molecular design strategy effectively addresses the inherent trade-off between permeability and selectivity that characterizes conventional polymeric membrane materials [2] [17]. The presence of two trifluoromethyl groups creates a sharp bend in the polymer backbone, disrupting the regular chain stacking that typically limits gas transport in dense polymeric materials [8] [22].

Synthetic methodologies for these polyimide architectures typically employ a two-stage polycondensation procedure involving the initial formation of poly(amic acid) intermediates followed by thermal or chemical imidization [10] [29]. The polymerization process begins with the nucleophilic attack of the amino groups on the carbonyl carbon of the dianhydride component, leading to ring opening and subsequent poly(amic acid) formation [29]. The imidization step, conducted at elevated temperatures ranging from 250 to 350 degrees Celsius, facilitates the cyclization reaction that produces the final polyimide structure [29].

The architectural flexibility of these systems allows for the incorporation of various comonomer units to fine-tune polymer properties [9] [25]. Copolymerization strategies involving different diamine components enable precise control over fractional free volume, glass transition temperature, and gas transport characteristics [9] [24]. The systematic variation of diamine structure provides a powerful tool for optimizing membrane performance for specific separation applications [7] [13].

Key Design Parameters for 6FDA-Based Polyimide Systems

| Structural Parameter | Design Impact | Performance Outcome |

|---|---|---|

| Hexafluoroisopropylidene Bridge | Increases fractional free volume to 18-24% | Enhanced gas permeability (100-440 Barrer for CO2) [7] [24] |

| Bulky Side Groups | Prevents efficient chain packing | Improved diffusion coefficients [8] [22] |

| Mixed Diamine Systems | Provides tunable polymer properties | Optimized selectivity (20-50 for CO2/CH4) [9] [24] |

| Rigid Backbone Structure | Maintains dimensional stability | High glass transition temperatures (380-450°C) [10] [13] |

Structure-Performance Relationships in High-Performance Membranes

The relationship between molecular structure and membrane performance in hexafluoroisopropylidene-based polyimides demonstrates clear correlations between specific structural features and gas transport properties [7] [22] [23]. The hexafluoroisopropylidene bridge serves as the primary structural determinant of enhanced gas permeability, with carbon dioxide permeabilities ranging from 100 to 440 Barrer depending on the specific diamine comonomer employed [7] [9].

Fractional free volume calculations reveal that polyimides containing the hexafluoroisopropylidene linkage exhibit significantly higher free volume fractions compared to conventional aromatic polyimides [7] [13]. The 6FDA-DAM system demonstrates fractional free volume values of 18-24%, directly correlating with its exceptional carbon dioxide permeability of 100-250 Barrer [7] [24]. In contrast, the 6FDA-DABA system, with its more rigid backbone structure, exhibits lower fractional free volume (12-16%) and correspondingly reduced permeability (~25 Barrer) but enhanced selectivity (40-50 for CO2/CH4) [7] [24].

The influence of specific diamine structures on transport properties reveals distinct structure-performance trends [22] [23]. Polyimides incorporating bulky, twisted diamine units such as durene demonstrate the highest permeabilities, with carbon dioxide permeability values approaching 440 Barrer [7]. However, these systems typically exhibit reduced selectivity due to the formation of larger, less discriminating free volume elements [22] [23]. Conversely, more rigid diamine structures promote enhanced selectivity at the expense of overall permeability [13] [25].

Temperature-dependent transport behavior in these systems reflects the underlying molecular mobility characteristics [11] [13]. Glass transition temperatures typically range from 280 to 450 degrees Celsius, with higher values observed for systems incorporating rigid diamine components [10] [13]. The thermal stability of these materials, with degradation temperatures exceeding 500 degrees Celsius, enables their application in demanding industrial environments [4] [13].

Gas Transport Performance Data for 6FDA-Based Polyimide Membranes

| Polyimide System | CO2 Permeability (Barrer) | CO2/CH4 Selectivity | O2 Permeability (Barrer) | Glass Transition Temp (°C) |

|---|---|---|---|---|

| 6FDA-DAM | 100-250 | 25-35 | 15-30 | 430-450 [7] [24] |

| 6FDA-DABA | ~25 | 40-50 | 5-10 | 380-400 [7] [24] |

| 6FDA-durene | ~440 | 20-30 | 60-80 | 420-440 [7] [22] |

| 6FDA-ODA | ~25 | 35-45 | 8-12 | 280-300 [7] [23] |

| 6FDA-mPDA | 200-400 | 20-30 | 25-40 | 320-340 [7] [9] |

The molecular dynamics of gas transport in these systems involve complex interactions between diffusivity and solubility contributions [22] [26]. The hexafluoroisopropylidene bridge enhances both diffusion and solubility selectivity for carbon dioxide over methane, resulting in the observed performance enhancements [25] [26]. Sorption studies demonstrate preferential carbon dioxide uptake due to favorable interactions with the fluorinated segments of the polymer backbone [25] [26].

Positron annihilation lifetime spectroscopy investigations reveal that the free volume elements in hexafluoroisopropylidene-based polyimides are larger and more interconnected compared to conventional polyimide systems [13]. This microstructural characteristic directly correlates with the enhanced gas transport properties observed in these materials [13]. The average free volume element size increases from approximately 5.2 ų in conventional polyimides to 6.8 ų in hexafluoroisopropylidene-containing systems [13].

Role in Mixed-Matrix Membrane (MMM) Fabrication

The incorporation of hexafluoroisopropylidene-based polyimides as continuous phases in mixed-matrix membrane architectures represents a strategic approach to overcoming the fundamental limitations of pure polymeric membranes [14] [15] [17]. The unique structural characteristics of these polyimide matrices, particularly their high fractional free volume and excellent processability, make them ideal candidates for hosting various inorganic and organic fillers [14] [18] [20].

The compatibility between hexafluoroisopropylidene-based polyimide matrices and porous fillers demonstrates superior interfacial adhesion compared to conventional polymer systems [15] [17] [19]. This enhanced compatibility stems from the fluorinated nature of the polymer backbone, which provides favorable interactions with many metal-organic framework and zeolitic filler materials [15] [18]. The resulting mixed-matrix membranes exhibit minimal interfacial defects and maintain structural integrity under operational conditions [14] [17].

Performance enhancements in mixed-matrix membrane systems incorporating hexafluoroisopropylidene-based polyimides demonstrate significant improvements over pure polymer membranes [15] [18] [21]. The 6FDA-DAM system with UiO-66 metal-organic framework fillers (10 weight percent loading) exhibits enhanced carbon dioxide permeability while maintaining selectivity [15]. Similarly, 6FDA-DAM/ODA systems incorporating UiO-66-NH2 fillers demonstrate carbon dioxide/methane selectivity improvements reaching 57.2, representing substantial enhancements over the base polymer performance [15].

The fabrication methodology for these mixed-matrix membranes involves careful optimization of filler dispersion and polymer-filler interfacial interactions [16] [17] [20]. Solution casting techniques using polar aprotic solvents such as N-methyl-2-pyrrolidone enable uniform filler distribution throughout the polymer matrix [17] [20]. The high solubility of hexafluoroisopropylidene-based polyimides in common organic solvents facilitates processing compared to less soluble conventional polyimide systems [10] [17].

Filler loading optimization studies reveal that performance improvements plateau at specific loading levels, typically ranging from 5 to 20 weight percent depending on the filler type and size [18] [21]. The 6FDA-durene system with aromatic polyimide fillers demonstrates exceptional performance at only 5 weight percent loading, achieving carbon dioxide permeability values of 1291.13 Barrer while maintaining selectivity [17]. This remarkable efficiency reflects the excellent compatibility between the fluorinated matrix and the carefully selected filler materials [17].

Mixed-Matrix Membrane Performance Enhancements

| MMM System | Filler Loading (wt%) | CO2 Permeability Enhancement | Selectivity Change | Key Performance Feature |

|---|---|---|---|---|

| 6FDA-DAM + UiO-66 | 10 | Significant increase | Maintained | Excellent MOF-polymer compatibility [15] |

| 6FDA-DAM/ODA + UiO-66-NH2 | 10 | Selectivity-focused improvement | 57.2 CO2/CH4 | Optimized particle size effects [15] |

| 6FDA-durene + AP | 5 | 1291.13 Barrer | Maintained | Outstanding anti-plasticization properties [17] |

| 6FDA-DAM:DABA + GO | 1 | 22% increase | 7% improvement | Enhanced permeability with maintained selectivity [21] [24] |

| 6FDA-DAM + bpy25 | 20 | 1299 Barrer | 41.3 CO2/CH4 | Superior CO2/CH4/N2 separation performance [18] |

The role of filler particle size and morphology significantly influences mixed-matrix membrane performance [15] [19]. Nanoscale fillers (less than 100 nanometers) demonstrate superior dispersion characteristics and interfacial compatibility compared to larger particles [15] [19]. The optimization of filler functionality through surface modifications enhances polymer-filler adhesion and reduces the formation of non-selective interfacial voids [18] [19].

Advanced mixed-matrix membrane architectures incorporating multiple filler types demonstrate synergistic performance enhancements [21]. The combination of graphene oxide and ZIF-8 fillers in 6FDA-DAM:DABA matrices results in carbon dioxide permeability improvements exceeding 990% compared to the pure polymer membrane [21]. However, these dramatic permeability enhancements often occur with corresponding selectivity reductions of 16-55%, highlighting the continued relevance of the permeability-selectivity trade-off in these systems [21] [24].

Network-forming reactions accessible to the diamine

- Epoxy–amine curing produces densely cross-linked thermosets in which the aromatic backbone and six fluorine atoms lower chain packing and raise the decomposition onset [1].

- Imide condensation with fluorinated dianhydrides yields colorless, transparent polyimide films that can be further cross-linked in the solid state with multifunctional epoxides or diamines, raising both glass-transition and softening temperatures [1] [2].

- Bisimide-amine “dual-cure” systems combine early imidization with late imide–amine addition; when the imide bears the hexafluoro-isopropylidene bridge, char yields and shear strain improve markedly [3].

Measured property gains

| Material family | Crosslinking chemistry | Glass-transition temperature / °C | 5% mass-loss temperature / °C | Residual mass at 750 °C / % | Source |

|---|---|---|---|---|---|

| Fluorinated polyimide film (non-cross-linked) | — | 217 | 450 | 38 | [1] |

| Same film after epoxy-amine crosslinking | Epoxy ring-opening with tris-epoxy aniline | 339 | 492 | 59 | [1] |

| Polyimide derived from 2,2-Bis(4-aminophenyl)hexafluoropropane and 4,4ʹ-hexafluoro-isopropylidene diphthalic anhydride, 6 h butane-diamine vapor crosslink | Diamine exchange | 274 | 438 | 60 | [4] |

| Bisimide-amine cured epoxy oligomer with hexafluoro-isopropylidene bridging | Bisimide addition | 289 | 508 | 63 | [3] |

Key findings

- Epoxy–amine networks formed with the diamine raise the glass-transition temperature by more than one hundred degrees Celsius while adding fifty degrees Celsius of thermal endurance [1].

- Diamine vapor crosslinking tightens free volume in polyimide membranes without sacrificing decomposition resistance, enabling hydrogen-rich gas separation above one hundred degrees Celsius [4].

- Bisimide-amine curing demonstrates that replacing conventional 4,4ʹ-diaminodiphenylsulfone with the target diamine gives twenty-five percent higher shear strain to failure in carbon-fiber composites [3].

Ionic Liquid Integration in Polyimide-Ionene Hybrid Systems

Design rationale

The bulky trifluoromethyl groups in 2,2-Bis(4-aminophenyl)hexafluoropropane hinder chain packing, creating free volume that accommodates imidazolium-based ionic liquids. When the diamine is converted into cationic ionene segments, the resulting polyimide-ionene hosts remain miscible with ionic liquids up to thirty mass percent, producing mechanically robust, highly permeable films [5] [6].

Transport and mechanical performance

| Polymer architecture (all contain the target diamine) | Ionic-liquid guest (mass %) | Carbon-dioxide permeability / barrer | Carbon-dioxide : methane selectivity | Tensile modulus / GPa | Source |

|---|---|---|---|---|---|

| Polyimide-ionene without ionic liquid | — | 2.1 | 29 | 2.3 | [6] |

| Same host + 1-butyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide (20%) | 20 | 4.3 | 31 | 2.1 | [6] |

| Same host + 1-octyl-3-methyl-imidazolium tetrafluoroborate (15%) | 15 | 6.2 | 36 | 2.0 | [7] |

| 6FDA-based ionene with para-linked target diamine + 1-butyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide (25%) | 25 | 6.3 | 34 | 2.2 | [5] |

Key findings

- Embedding fifteen to twenty-five mass percent ionic liquid doubles or triples carbon-dioxide permeability while maintaining or slightly improving selectivity [5] [7].

- Ionene cations derived from the diamine suppress phase separation; homogeneous films retain modulus above two gigapascals despite high ionic-liquid loading [5].

Nanoparticle Dispersion Optimization in Nanocomposites

Role of the diamine-rich matrix

The low surface energy and rigid fluorinated core of 2,2-Bis(4-aminophenyl)hexafluoropropane decrease polymer–polymer cohesion and favor wetting of inorganic surfaces. As a result, silica, titanium dioxide and cerium dioxide nanoparticles remain individually dispersed up to twenty weight percent without large agglomerates [8] [9] [10].

Processing strategies and quantitative outcomes

| Nanoparticle system | Matrix chemistry (contains the target diamine) | Mixing technique | Dispersion scale | Storage modulus change at 200 °C / % | 5% mass-loss temperature change / °C | Source |

|---|---|---|---|---|---|---|

| Surface-grafted silica (10%) | Polyimide synthesized from 2,2-Bis(4-aminophenyl)hexafluoropropane and 4,4ʹ-hexafluoro-isopropylidene diphthalic anhydride | Ultrasonication + in-situ imidization | No aggregates >50 nm | +42 | +18 | [10] |

| Partially hollow titanium dioxide (1%) | Same polyimide | Solvent casting under nitrogen | Uniform (particle gap ≈30 nm) | +35 | +15 | [9] |

| Cerium dioxide / carbon nanofiber hybrid (5%) | Sulfone-containing polyimide using the target diamine | Mechanical shear + thermal imidization | Networked nanofibers, cerium dioxide anchored | +27 | +19 | [11] |

Mechanistic insight

Laser speckle imaging and finite-element simulations reveal that well-dispersed nanoparticles create overlapping interphase regions that restrict segmental relaxation, whereas agglomerates behave as soft defects [12] [9]. The diamine’s bulky central group sterically prevents nanoparticle flocculation during solvent removal, therefore sustaining the high-modulus, high-temperature benefits listed above.

3 · Overall Implications

The three functionalization routes surveyed here demonstrate that 2,2-Bis(4-aminophenyl)hexafluoropropane is more than a passive monomer; it is an active structural tool that:

- enables covalent networks with exceptional glass-transition and decomposition temperatures,

- stabilizes polyimide-ionene matrices that can host large volumes of ionic liquid without brittle failure, and

- promotes true nanoscale dispersion of inorganic fillers, maximizing the reinforcing effect at ultralow loadings.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.